molecular formula C20H16N4O3 B15011480 (5R,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one

(5R,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one

Cat. No.: B15011480
M. Wt: 360.4 g/mol
InChI Key: YEFOINVAAQTTLT-IEBWSBKVSA-N
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Description

6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one typically involves multiple steps. One common method starts with the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable cyclohexenone derivative. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product. For example, the use of dibromisocyanuric acid has been reported in similar synthetic routes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and triazole ring are key functional groups that can participate in binding interactions, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1H-1,2,4-triazole: Shares the triazole ring and nitro group but lacks the cyclohexenone moiety.

    3,5-diphenylcyclohex-2-en-1-one: Contains the cyclohexenone moiety but lacks the triazole ring and nitro group.

Uniqueness

6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is unique due to its combination of a triazole ring, nitro group, and cyclohexenone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

(5R,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H16N4O3/c25-18-12-16(14-7-3-1-4-8-14)11-17(15-9-5-2-6-10-15)19(18)23-13-21-20(22-23)24(26)27/h1-10,12-13,17,19H,11H2/t17-,19-/m1/s1

InChI Key

YEFOINVAAQTTLT-IEBWSBKVSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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